molecular formula C9H13F2N3O3 B2437564 2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid CAS No. 2247206-79-5

2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid

Cat. No. B2437564
CAS RN: 2247206-79-5
M. Wt: 249.218
InChI Key: JIUOUIHATTVRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid, also known as DFEAA, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally related to diclofenac.

Mechanism of Action

The mechanism of action of 2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid is not fully understood. However, it has been suggested that 2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid may exert its therapeutic effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. Additionally, 2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid may modulate the activity of transcription factors and signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and physiological effects:
2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid can inhibit the activity of COX and LOX enzymes, reduce the production of pro-inflammatory cytokines and chemokines, and induce cell cycle arrest and apoptosis. In vivo studies have shown that 2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid can reduce inflammation, inhibit tumor growth, and protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid has several advantages and limitations for lab experiments. One advantage is that it has been shown to have a broad range of therapeutic applications, making it a potentially useful compound for studying various diseases. Another advantage is that it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways. Additionally, 2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on 2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid. One direction is to further investigate its mechanism of action and identify specific pathways that it targets. Another direction is to explore its potential applications in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, future research could focus on optimizing the synthesis of 2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid and developing more potent and selective analogs.

Synthesis Methods

The synthesis of 2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid involves the reaction of 2,2-difluoroethylamine with 5-bromo-1-methylpyrazole-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the protection of the amino group with a methyl ester and the deprotection of the difluoroethyl group with potassium carbonate.

Scientific Research Applications

2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid has been shown to protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

2-[[5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N3O3/c1-14-6(4-17-5-7(10)11)2-8(13-14)12-3-9(15)16/h2,7H,3-5H2,1H3,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUOUIHATTVRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)NCC(=O)O)COCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid

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